Oxtriphylline (CAS: 4499-40-5) is the choline salt of theophylline, a methylxanthine compound widely used as a bronchodilator for respiratory diseases like asthma and COPD.[1][2] It was specifically developed to improve upon the physicochemical properties of the parent compound, theophylline, and its other common salt, aminophylline.[3] Oxtriphylline delivers the same active moiety but is formulated to offer greater aqueous solubility, improved chemical stability, and better gastrointestinal tolerability, which are critical considerations in the development of oral dosage forms.[3][4][5]
Direct substitution of Oxtriphylline with either anhydrous theophylline or aminophylline is inadvisable in formulation development due to significant differences in physicochemical and pharmacokinetic properties. Theophylline itself is sparingly soluble in water, complicating the creation of liquid formulations and potentially leading to variable dissolution in solid forms.[6][7] While aminophylline (a complex of theophylline and ethylenediamine) offers improved solubility, it is less stable and can cause a higher incidence of gastric irritation and other side effects.[4][5] Oxtriphylline, as a true salt, provides a distinct profile of enhanced solubility, greater stability, and reduced gastric irritation compared to these common alternatives, making it a non-interchangeable choice for specific formulation goals.[3][4][5]
Oxtriphylline was specifically designed as a more soluble form of theophylline.[3] As the choline salt, it is described as soluble in water, whereas the parent compound, anhydrous theophylline, is only slightly soluble at 8.3 mg/mL.[6][8] This enhanced solubility is a key differentiator from theophylline and is also reported to be greater than that of aminophylline, another common salt.[4][5] The formation of true salts like choline theophyllinate (Oxtriphylline) is a recognized strategy to significantly improve the aqueous solubility of methylxanthines.[6]
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Soluble in water |
| Comparator Or Baseline | Anhydrous Theophylline: 8.3 mg/mL. Aminophylline: Less soluble than Oxtriphylline. |
| Quantified Difference | Qualitatively significant improvement over theophylline's low solubility. |
| Conditions | Standard laboratory conditions for solubility determination. |
Higher aqueous solubility simplifies the development of oral liquid formulations (syrups, solutions) and can improve dissolution rates for solid dosage forms, enhancing bioavailability.
A direct comparative study in 14 healthy volunteers measured the irritant effects of Oxtriphylline (choline theophyllinate) and theophylline by monitoring changes in gastric potential difference (GPD). The study found that theophylline was 2 times more irritating than Oxtriphylline based on mean membrane instability time and 3 times more irritating based on the mean irritation index.[9] This quantitative evidence supports qualitative reports that Oxtriphylline is less irritating to the gastric mucosa than both theophylline and aminophylline.[3][4][5]
| Evidence Dimension | Gastric Irritation Index & Membrane Instability Time |
| Target Compound Data | Baseline for comparison. |
| Comparator Or Baseline | Theophylline: 3x higher irritation index; 2x higher membrane instability time. |
| Quantified Difference | 200-300% greater gastric irritation with Theophylline. |
| Conditions | In vivo study in 14 healthy human volunteers measuring gastric potential difference after drug administration. |
This provides a strong basis for selecting Oxtriphylline in formulations intended for chronic use or for patient populations sensitive to the gastrointestinal side effects of other theophylline forms.
Oxtriphylline is consistently reported to be a more stable compound compared to aminophylline.[4][5] Aminophylline is a 2:1 complex of theophylline and ethylenediamine, which can be less stable under certain storage and formulation conditions.[10] The selection of Oxtriphylline, a true choline salt, can mitigate stability-related challenges during product development and storage, ensuring more consistent product quality and shelf life.
| Evidence Dimension | Chemical Stability |
| Target Compound Data | Reported to be more stable. |
| Comparator Or Baseline | Aminophylline: Reported to be less stable. |
| Quantified Difference | Not quantitatively specified in available sources, but consistently noted as a key advantage. |
| Conditions | General formulation and storage conditions. |
Enhanced chemical stability simplifies manufacturing, improves product shelf-life, and ensures more reliable dosing by preventing degradation of the active pharmaceutical ingredient.
Oxtriphylline's high aqueous solubility makes it the preferred theophylline derivative for developing oral solutions and syrups.[3][4] Unlike anhydrous theophylline, which is sparingly soluble, Oxtriphylline readily dissolves, simplifying the manufacturing process and ensuring dose uniformity without the need for complex solubilization techniques.[6]
For oral solid-dose products intended for chronic administration or for patient populations with gastric sensitivity, Oxtriphylline is a superior choice. Direct comparative evidence shows it is significantly less irritating to the gastric mucosa than theophylline, reducing the risk of side effects like nausea and abdominal pain.[9][11]
When compared to aminophylline, Oxtriphylline's greater chemical stability offers a distinct advantage in the production of tablets and capsules.[4][5] This improved stability can lead to a longer product shelf life and more predictable release profiles in both immediate and controlled-release formulations.